molecular formula C9H16Cl2N2 B6360770 N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride CAS No. 1414958-37-4

N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride

Cat. No.: B6360770
CAS No.: 1414958-37-4
M. Wt: 223.14 g/mol
InChI Key: IWMMXODYVDESGU-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2. It is a light yellow solid and is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride typically involves the alkylation of benzene-1,4-diamine. The reaction conditions often include the use of ethyl and methyl halides in the presence of a base to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, quinones, and amine derivatives .

Scientific Research Applications

N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzymatic activity and the alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-benzene-1,4-diamine
  • N-Ethyl-benzene-1,4-diamine
  • Benzene-1,4-diamine

Uniqueness

N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride is unique due to its dual alkylation, which imparts distinct chemical properties and reactivity compared to its mono-alkylated counterparts. This dual alkylation enhances its solubility and stability, making it more suitable for specific applications in research and industry .

Properties

IUPAC Name

4-N-ethyl-4-N-methylbenzene-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-3-11(2)9-6-4-8(10)5-7-9;;/h4-7H,3,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMMXODYVDESGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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